![molecular formula C28H22N4O6 B12488224 2,2'-[ethane-1,2-diylbis(oxy)]bis{N-[(E)-(4-nitrophenyl)methylidene]aniline}](/img/structure/B12488224.png)
2,2'-[ethane-1,2-diylbis(oxy)]bis{N-[(E)-(4-nitrophenyl)methylidene]aniline}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-nitrophenyl)-N-[2-(2-{2-[(E)-[(4-nitrophenyl)methylidene]amino]phenoxy}ethoxy)phenyl]methanimine is a complex organic compound characterized by its unique structure, which includes nitrophenyl and methanimine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-nitrophenyl)-N-[2-(2-{2-[(E)-[(4-nitrophenyl)methylidene]amino]phenoxy}ethoxy)phenyl]methanimine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include aldehydes, amines, and nitrobenzene derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as mass spectrometry and chromatography, is crucial for monitoring the synthesis process and verifying the final product’s composition.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-nitrophenyl)-N-[2-(2-{2-[(E)-[(4-nitrophenyl)methylidene]amino]phenoxy}ethoxy)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(4-nitrophenyl)-N-[2-(2-{2-[(E)-[(4-nitrophenyl)methylidene]amino]phenoxy}ethoxy)phenyl]methanimine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which (E)-1-(4-nitrophenyl)-N-[2-(2-{2-[(E)-[(4-nitrophenyl)methylidene]amino]phenoxy}ethoxy)phenyl]methanimine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrophenyl derivatives and methanimine-containing molecules. Examples are:
Dichloroaniline: An aniline derivative with chlorine substitutions.
Caffeine: A purine alkaloid with a different structure but similar biological activity.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
(E)-1-(4-nitrophenyl)-N-[2-(2-{2-[(E)-[(4-nitrophenyl)methylidene]amino]phenoxy}ethoxy)phenyl]methanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C28H22N4O6 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-[2-[2-[2-[(4-nitrophenyl)methylideneamino]phenoxy]ethoxy]phenyl]methanimine |
InChI |
InChI=1S/C28H22N4O6/c33-31(34)23-13-9-21(10-14-23)19-29-25-5-1-3-7-27(25)37-17-18-38-28-8-4-2-6-26(28)30-20-22-11-15-24(16-12-22)32(35)36/h1-16,19-20H,17-18H2 |
InChI Key |
FJYRHWFJGWGPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B12488142.png)
![3-hydroxy-4-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488150.png)
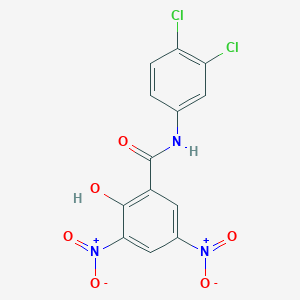
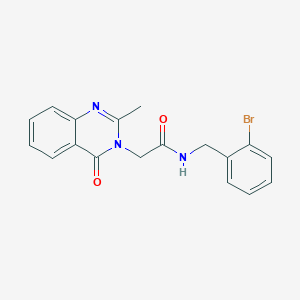
![(3aS,4R,9bR)-8-methyl-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12488158.png)
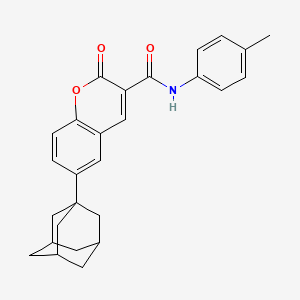
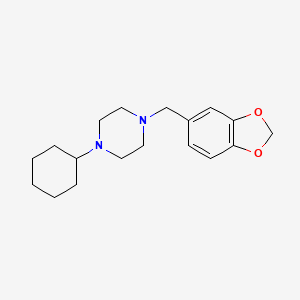
![N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12488167.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-chloro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12488174.png)
![4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12488191.png)
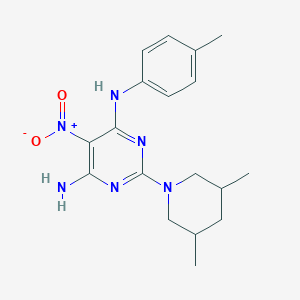
![4-[(3S)-3-methylpiperidine-1-carbonyl]aniline](/img/structure/B12488197.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12488205.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B12488212.png)
